molecular formula C12H13BrF3NO B8172915 N-(3-Bromo-5-(trifluoromethoxy)benzyl)cyclobutanamine

N-(3-Bromo-5-(trifluoromethoxy)benzyl)cyclobutanamine

Cat. No.: B8172915
M. Wt: 324.14 g/mol
InChI Key: XYEYATJKZQAZND-UHFFFAOYSA-N
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Description

N-(3-Bromo-5-(trifluoromethoxy)benzyl)cyclobutanamine is a chemical compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a cyclobutanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-5-(trifluoromethoxy)benzyl)cyclobutanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-(trifluoromethoxy)benzyl bromide and cyclobutanamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-5-(trifluoromethoxy)benzyl)cyclobutanamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Oxidized benzyl derivatives.

    Reduction: Reduced benzyl derivatives.

Scientific Research Applications

N-(3-Bromo-5-(trifluoromethoxy)benzyl)cyclobutanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-(trifluoromethoxy)benzyl)cyclobutanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethoxy)benzyl bromide
  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 3-Bromobenzotrifluoride

Uniqueness

N-(3-Bromo-5-(trifluoromethoxy)benzyl)cyclobutanamine is unique due to the presence of both a cyclobutanamine moiety and a trifluoromethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[3-bromo-5-(trifluoromethoxy)phenyl]methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO/c13-9-4-8(7-17-10-2-1-3-10)5-11(6-9)18-12(14,15)16/h4-6,10,17H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEYATJKZQAZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC(=CC(=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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